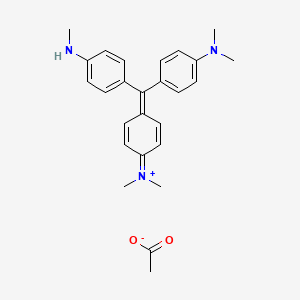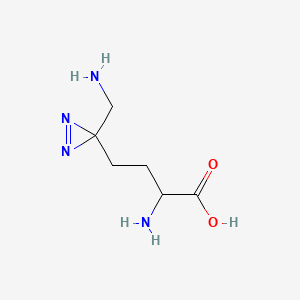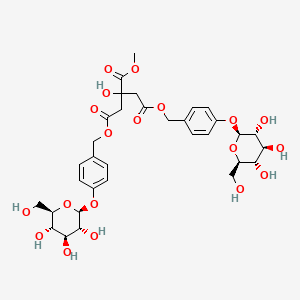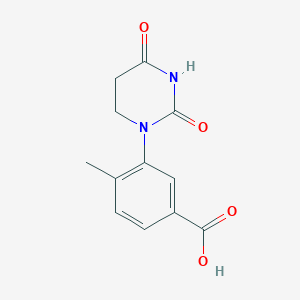![molecular formula C27H33N3O5S B12376691 5-[(Diethylamino)methyl]-N-hydroxy-2-[[(4-methoxyphenoxy)sulfinyl](phenylmethyl)amino]-3-methylbenzamide CAS No. 1177749-58-4](/img/structure/B12376691.png)
5-[(Diethylamino)methyl]-N-hydroxy-2-[[(4-methoxyphenoxy)sulfinyl](phenylmethyl)amino]-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MMP-9-IN-10 is a compound known for its inhibitory effects on matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MMP-9-IN-10 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes the following steps:
Preparation of Intermediates: This involves the synthesis of key intermediates through reactions such as alkylation, acylation, or condensation.
Formation of MMP-9-IN-10: The intermediates are then subjected to further reactions, such as cyclization or coupling, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of MMP-9-IN-10 involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
MMP-9-IN-10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
MMP-9-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of MMP-9 and its effects on various chemical processes.
Biology: Employed in research to understand the role of MMP-9 in biological systems, including cell migration, angiogenesis, and tissue remodeling.
Industry: Utilized in the development of new materials and products that require controlled degradation of the extracellular matrix.
作用機序
MMP-9-IN-10 exerts its effects by binding to the active site of MMP-9, thereby inhibiting its enzymatic activity. This inhibition prevents the degradation of the extracellular matrix, which is crucial in processes such as tumor invasion and metastasis. The molecular targets and pathways involved include the catalytic domain of MMP-9 and its interaction with various substrates and inhibitors .
類似化合物との比較
MMP-9-IN-10 is unique compared to other MMP-9 inhibitors due to its specific binding affinity and selectivity. Similar compounds include:
MMP-9-IN-1: Another inhibitor with a different binding mechanism.
MMP-9-IN-2: Known for its higher potency but lower selectivity.
MMP-9-IN-3: Exhibits similar inhibitory effects but with different pharmacokinetic properties
特性
CAS番号 |
1177749-58-4 |
|---|---|
分子式 |
C27H33N3O5S |
分子量 |
511.6 g/mol |
IUPAC名 |
2-[benzyl-(4-methoxyphenoxy)sulfinylamino]-5-(diethylaminomethyl)-N-hydroxy-3-methylbenzamide |
InChI |
InChI=1S/C27H33N3O5S/c1-5-29(6-2)18-22-16-20(3)26(25(17-22)27(31)28-32)30(19-21-10-8-7-9-11-21)36(33)35-24-14-12-23(34-4)13-15-24/h7-17,32H,5-6,18-19H2,1-4H3,(H,28,31) |
InChIキー |
OIYCVCCJVZCTIX-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC1=CC(=C(C(=C1)C)N(CC2=CC=CC=C2)S(=O)OC3=CC=C(C=C3)OC)C(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


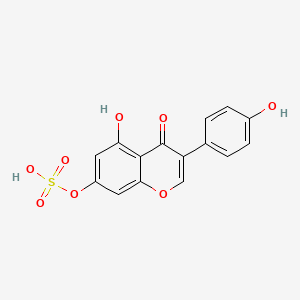
![dithiolan-4-yl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12376612.png)
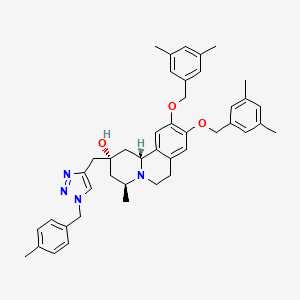
![tripotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B12376619.png)
![(7R)-4-(trifluoromethyl)-7-[(2R)-2-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]morpholin-4-yl]-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-3-one](/img/structure/B12376627.png)
![3-[(3S,5R,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12376643.png)
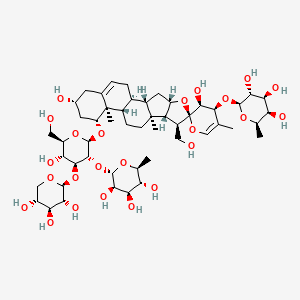
![3-benzyl-5-chloro-N-[4-(hydroxymethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12376656.png)
![(1R,4Z,9S)-8-(dideuterio(113C)methylidene)-4,11,11-trimethylbicyclo[7.2.0]undec-4-ene](/img/structure/B12376657.png)
